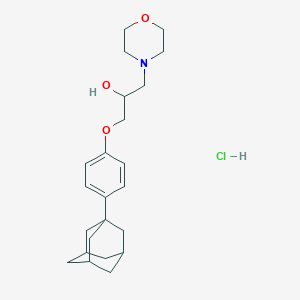

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride

Description

This compound features an adamantane-substituted phenoxy group linked via a propan-2-ol backbone to a morpholine moiety, with a hydrochloride counterion. The hydrochloride salt improves crystallinity and bioavailability .

Properties

IUPAC Name |

1-[4-(1-adamantyl)phenoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO3.ClH/c25-21(15-24-5-7-26-8-6-24)16-27-22-3-1-20(2-4-22)23-12-17-9-18(13-23)11-19(10-17)14-23;/h1-4,17-19,21,25H,5-16H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQQNXNOHGAIQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction, followed by the attachment of the phenoxy group via an etherification reaction. The final step involves the formation of the morpholinopropanol backbone through a nucleophilic substitution reaction, followed by hydrochloride salt formation to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinopropanol group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, while the phenoxy and morpholinopropanol groups contribute to its binding affinity to receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Variations

The compound shares a common adamantyl-phenoxy-propanol scaffold with analogues but differs in the amine substituent and salt form:

Pharmacological Implications

- Morpholine vs. Piperazine derivatives (e.g., 4-methylpiperazine in ) introduce additional basicity, which may improve binding to acidic biological targets .

- Salt Forms: Dihydrochloride salts () offer higher solubility than monohydrochloride (Target, ), critical for intravenous formulations.

Adamantane-Based Compounds in Drug Design

Adamantane derivatives are studied for their rigid, hydrophobic structures, which enhance metabolic stability and receptor affinity. For example:

- Anticancer Activity : Adamantyl-oxadiazole-thiones () show promise as chemotherapeutic agents due to DNA intercalation and topoisomerase inhibition. The target compound’s adamantane group may similarly enhance antitumor efficacy .

- Antiviral Potential: Adamantane is a known scaffold in antiviral drugs (e.g., amantadine).

Biological Activity

1-(4-((3R,5R,7R)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The adamantane core structure is known for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound features an adamantane moiety linked to a phenoxy group and a morpholinopropanol side chain. The molecular structure can be represented as follows:

This structure contributes to its lipophilicity and ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that adamantane derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains and fungi. The incorporation of the phenoxy group enhances the interaction with microbial membranes, potentially increasing permeability and efficacy .

Table 1: Summary of Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1c | Candida albicans | 32 µg/mL |

| 1c | Staphylococcus aureus | 16 µg/mL |

Antiproliferative Effects

The compound has shown potential antiproliferative activity against cancer cell lines. In vitro studies demonstrated that it inhibits cell growth in various cancer types, possibly through apoptosis induction and cell cycle arrest mechanisms. The presence of the morpholinopropanol moiety is believed to enhance this activity by promoting interactions with cellular receptors involved in proliferation pathways .

Case Study: Antiproliferative Activity

In a study assessing the effects on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 15 µM.

The proposed mechanism involves the inhibition of specific enzymes related to cell growth and survival. The adamantane structure allows for effective binding to target proteins, disrupting their normal function. Additionally, the compound may act as a HIF-1α inhibitor, which is crucial in tumor progression and adaptation to hypoxic conditions .

Pharmacokinetics

Pharmacokinetic studies reveal that after administration, the compound is rapidly absorbed and metabolized into active metabolites. For example, one metabolite identified is (4-adamantan-1-yl-phenoxy)acetic acid (APA), which retains biological activity and contributes to the overall therapeutic effect .

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 4 hours |

| Volume of Distribution | 0.5 L/kg |

Q & A

Q. What are the recommended synthetic routes for 1-(4-adamantylphenoxy)-3-morpholinopropan-2-ol hydrochloride, and how can purity be optimized?

The synthesis typically involves coupling adamantane-containing aryl ethers with morpholine derivatives. A common approach is nucleophilic substitution between 4-adamantylphenol and epichlorohydrin, followed by reaction with morpholine and subsequent HCl salt formation. Key steps include:

- Purification : Flash chromatography (FC) with gradients such as hexane:ethyl acetate (8:2 over 20 column volumes) to isolate intermediates .

- Characterization : Confirm purity via ¹H/¹³C NMR (e.g., δ 7.48–7.36 ppm for aromatic protons, δ 48.3 ppm for adamantane carbons) and LC-MS .

- Yield optimization : Use a 1.1:1 molar ratio of adamantane derivatives to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : Assign proton environments (e.g., adamantane protons at δ 1.62–2.01 ppm, morpholine protons at δ 3.3–3.7 ppm) and confirm stereochemistry via coupling constants .

- X-ray crystallography : Resolve adamantane cage geometry (bond lengths ~1.54 Å, angles ~109.5°) and hydrogen-bonding patterns (e.g., O–H···Cl interactions in the hydrochloride salt) .

- Mass spectrometry : Validate molecular weight (e.g., 434.1 g/mol via ESI-MS) .

Q. How does the adamantane moiety influence the compound’s physicochemical properties?

The rigid, lipophilic adamantane core enhances membrane permeability and metabolic stability. Computational models (e.g., LogP ~3.5) predict improved bioavailability compared to non-adamantane analogs. This is confirmed experimentally via solubility assays in chloroform and DMSO .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in vivo studies be addressed?

Discrepancies often arise from differences in metabolic stability or protein binding. To resolve:

- Pharmacokinetic profiling : Measure plasma half-life (t½) and tissue distribution using radiolabeled analogs .

- Metabolite identification : Use LC-HRMS to detect oxidation products (e.g., hydroxylation at adamantane’s bridgehead positions) .

- Protein binding assays : Compare free vs. total drug concentrations via ultrafiltration .

Q. What strategies improve stereochemical control during synthesis?

- Chiral catalysts : Use (R)-BINOL-based catalysts for asymmetric epoxide ring-opening to ensure the correct (R,S)-configuration .

- Temperature control : Maintain reactions below 0°C to minimize racemization during morpholine coupling .

- Crystallization-induced asymmetric transformation : Recrystallize intermediates from ethanol/water to enrich enantiomeric excess (>98%) .

Q. How can computational modeling guide SAR studies for adamantane-containing analogs?

- Docking simulations : Map adamantane’s hydrophobic interactions with target proteins (e.g., NMDA receptors) using AutoDock Vina .

- QSAR models : Correlate substituent electronegativity (e.g., morpholine vs. piperidine) with IC₅₀ values to predict activity .

- MD simulations : Assess adamantane’s conformational rigidity in aqueous vs. lipid environments (e.g., RMSD < 0.5 Å over 100 ns) .

Q. What experimental designs validate adamantane’s role in enhancing target selectivity?

- Competitive binding assays : Compare inhibition constants (Kᵢ) of adamantane-containing vs. adamantane-free analogs .

- CRISPR knockouts : Eliminate target proteins (e.g., sigma-1 receptors) to confirm mechanism .

- Thermodynamic profiling : Measure ΔG of binding via ITC to quantify adamantane’s contribution to affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.